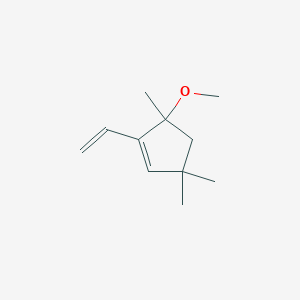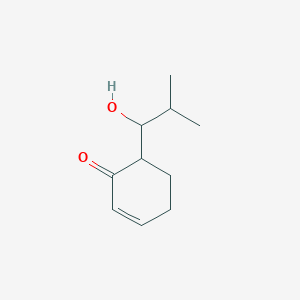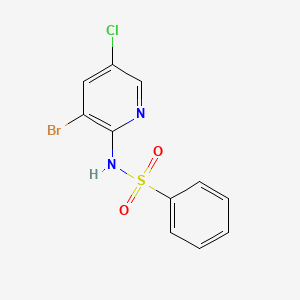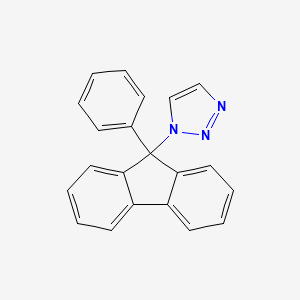
2-Ethynyl-4-fluoro-1-(2-methylprop-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-4-fluoro-1-(2-methylprop-1-en-1-yl)benzene is a chemical compound with a unique structure that includes an ethynyl group, a fluoro substituent, and a methylprop-1-en-1-yl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4-fluoro-1-(2-methylprop-1-en-1-yl)benzene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a fluorobenzene derivative.
Alkylation: The final step involves the alkylation of the ethynylated product with a suitable alkylating agent to introduce the 2-methylprop-1-en-1-yl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethynyl-4-fluoro-1-(2-methylprop-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The fluoro substituent can be reduced under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of de-fluorinated products.
Substitution: Introduction of various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
2-Ethynyl-4-fluoro-1-(2-methylprop-1-en-1-yl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-4-fluoro-1-(2-methylprop-1-en-1-yl)benzene depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethynyl-2-fluoro-1-methylbenzene: Similar structure but with a methyl group instead of the 2-methylprop-1-en-1-yl group.
2-Fluoro-1-[(2-fluorophenyl)ethynyl]-4-(2-methyl-2-propen-1-yl)benzene: Contains additional fluoro and ethynyl groups.
Propiedades
Número CAS |
819871-54-0 |
|---|---|
Fórmula molecular |
C12H11F |
Peso molecular |
174.21 g/mol |
Nombre IUPAC |
2-ethynyl-4-fluoro-1-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C12H11F/c1-4-10-8-12(13)6-5-11(10)7-9(2)3/h1,5-8H,2-3H3 |
Clave InChI |
UNZMNNMKWULHTP-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=C(C=C(C=C1)F)C#C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate](/img/structure/B14206913.png)








![1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide](/img/structure/B14206964.png)
![4-{[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-ylidene]methyl}benzene-1-sulfonic acid](/img/structure/B14206971.png)

